molecular formula C15H13NOS B14133620 2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindole-1-thione CAS No. 89313-77-9

2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindole-1-thione

Cat. No.: B14133620
CAS No.: 89313-77-9
M. Wt: 255.3 g/mol
InChI Key: CTDCQFXNFYWDFW-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindole-1-thione is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to the isoindole ring system, which includes a thione functional group. Isoindole derivatives are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindole-1-thione typically involves the condensation of 4-methoxybenzaldehyde with a suitable amine, followed by cyclization and introduction of the thione group. One common method involves the use of a Schiff base intermediate, which is then cyclized under acidic or basic conditions to form the isoindole ring. The thione group can be introduced using sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindole-1-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding isoindoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Isoindoline derivatives.

    Substitution: Halogenated or nitrated derivatives of the methoxyphenyl ring.

Scientific Research Applications

2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindole-1-thione has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Potential use as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigation of its pharmacological properties for the development of new therapeutic agents.

    Industry: Use in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindole-1-thione is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The thione group may interact with thiol-containing enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interact with cellular receptors or ion channels, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindole-1-one: Similar structure but with a carbonyl group instead of a thione group.

    2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindoline: Lacks the thione group, resulting in different chemical properties.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group but differs in the core structure.

Uniqueness

2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindole-1-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity

Properties

CAS No.

89313-77-9

Molecular Formula

C15H13NOS

Molecular Weight

255.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3H-isoindole-1-thione

InChI

InChI=1S/C15H13NOS/c1-17-13-8-6-12(7-9-13)16-10-11-4-2-3-5-14(11)15(16)18/h2-9H,10H2,1H3

InChI Key

CTDCQFXNFYWDFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=S

Origin of Product

United States

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